

# GL-29 antimicrobial peptide structure-activity study

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Antimicrobial agent-29

Cat. No.: B15135465

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An In-depth Technical Guide to the Structure-Activity Study of the GL-29 Antimicrobial Peptide

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the structure-activity relationship of the antimicrobial peptide GL-29, an analogue of Palustrin-2ISb. This document details the peptide's design, biological activities, and the experimental protocols used in its evaluation, presenting a clear path from molecular structure to antimicrobial function.

## Peptide Design and Physicochemical Properties

GL-29 was developed by modifying Palustrin-2ISb, specifically by deleting the C-terminal seven amino acids.<sup>[1]</sup> This modification was part of a broader investigation into the role of different peptide regions on antimicrobial activity. Further truncated analogues were designed to pinpoint the shortest functional motif and to study the influence of the 'Rana box' domain.<sup>[1][2]</sup> The sequences and predicted physicochemical properties of GL-29 and its key analogues are summarized below.

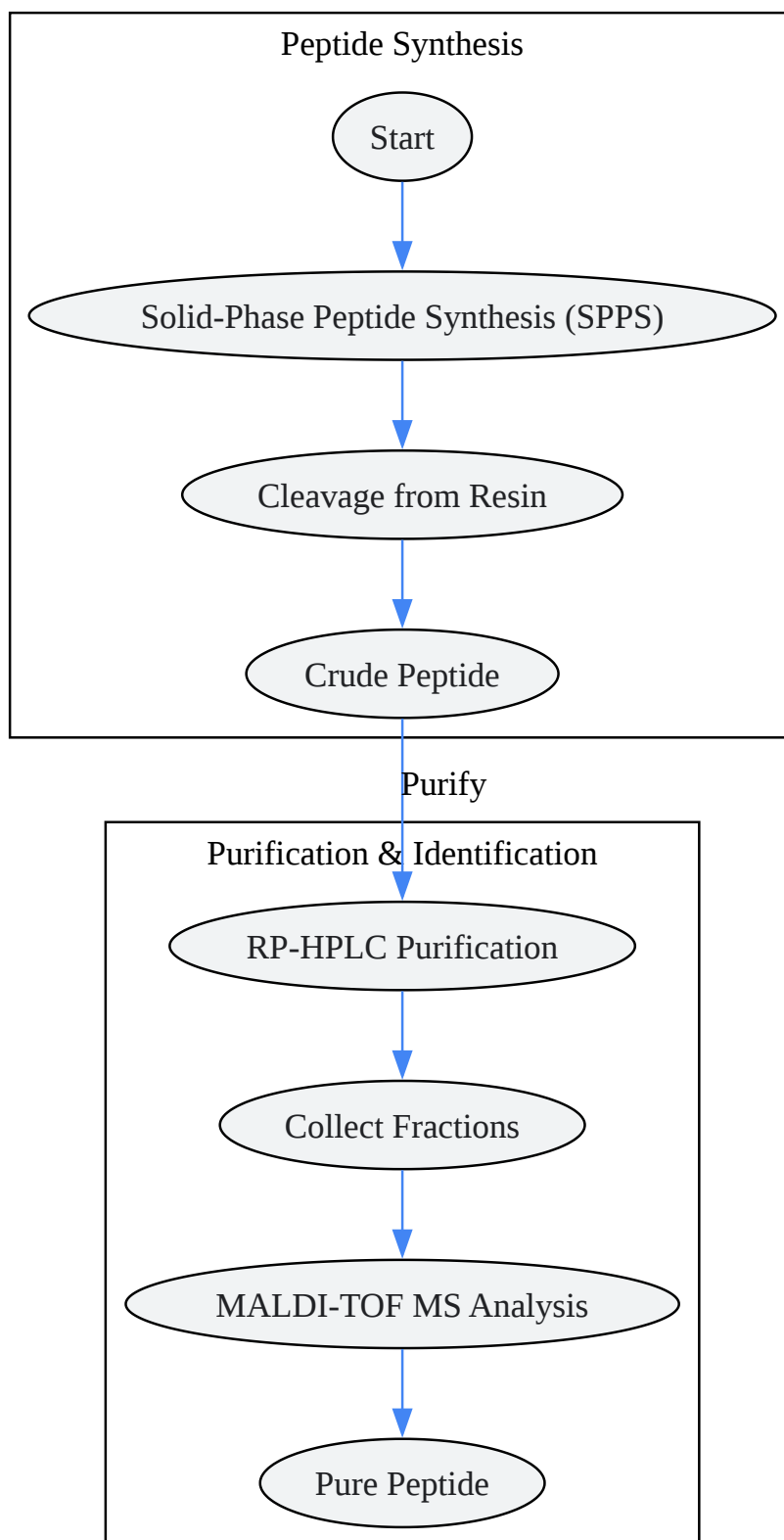
Peptide	Sequence	Net Charge	Hydrophobic Moment	Hydrophobicity
GL-29	GLLGSIPLVGN LLSGIFPGLFKNI RCKISYKC	+4	0.498	0.814
GL-22	GLLGSIPLVGN LLSGIFPGLFKN	+1	0.468	0.825
GL-9	GLWNSIKIA- NH2	+2	0.403	0.692
LF-10	LFVNVLDKIR- NH2	+2	0.653	0.606
FV-9	FVNVLDKIR- NH2	+2	0.739	0.484
VN-8	VNVLDKIR-NH2	+2	-	-
FV-8	FVNVLDKI-NH2	+2	-	-

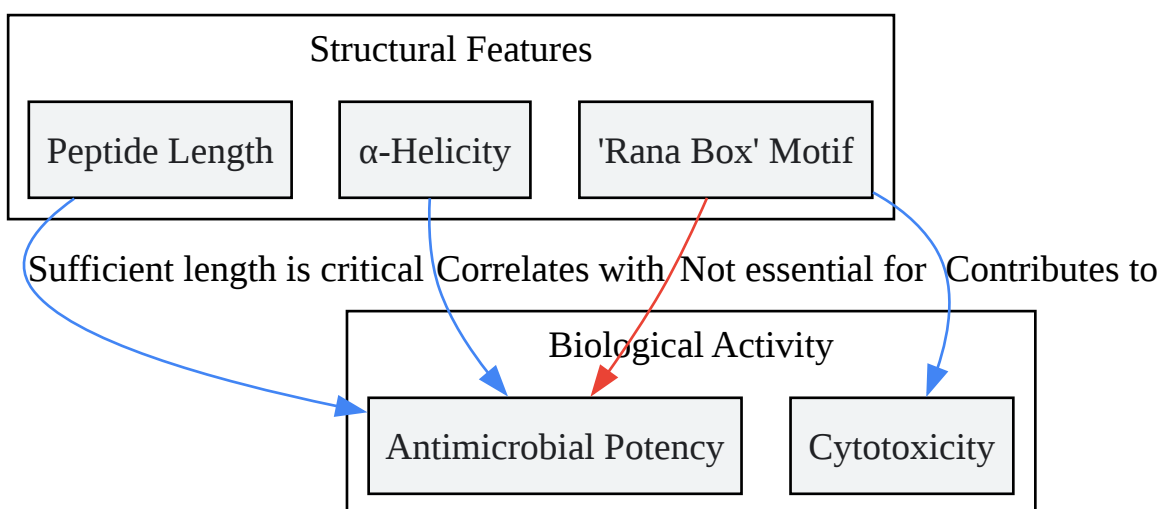
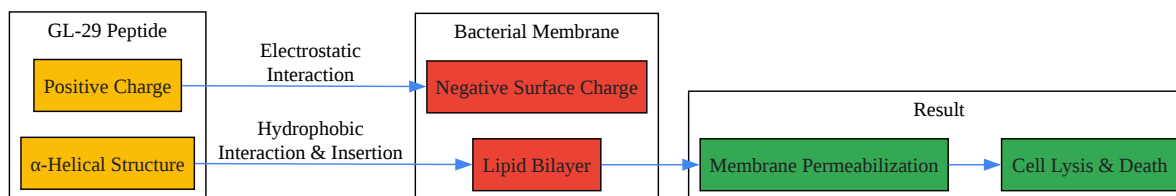
Data sourced  
from a 2022  
study on GL-29  
and its  
analogues.[3]

## Experimental Protocols

### Peptide Synthesis, Purification, and Identification

The synthesis of GL-29 and its analogues was performed using solid-phase peptide synthesis (SPPS).[1][3] Following synthesis, the peptides were purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the synthesized peptides were confirmed by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS), where the observed molecular masses corresponded with the predicted values.[1][3]





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## References

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- 2. Targeted Modification and Structure-Activity Study of GL-29, an Analogue of the Antimicrobial Peptide Palustrin-2ISb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- To cite this document: BenchChem. [GL-29 antimicrobial peptide structure-activity study]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15135465#gl-29-antimicrobial-peptide-structure-activity-study]

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